L-alanyl-D-glutamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

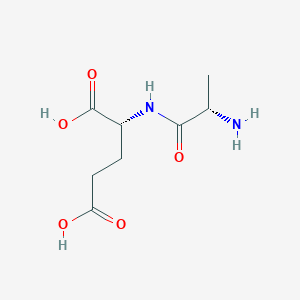

L-alanyl-D-glutamic acid is a dipeptide consisting of D-glutamic acid having an L-alanyl attached to its alpha-amino grou

Applications De Recherche Scientifique

Biochemical Research

L-Alanyl-D-glutamic acid is primarily utilized in the study of peptidoglycan biosynthesis in bacteria. Peptidoglycan is a critical component of bacterial cell walls, and the incorporation of D-amino acids into its structure is essential for maintaining cell integrity.

Peptidoglycan Synthesis

- Enzymatic Role : this compound acts as a substrate for enzymes involved in peptidoglycan synthesis, such as UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-diaminopimelate ligase. This enzyme catalyzes the addition of meso-diaminopimelic acid to form essential precursors for cell wall synthesis .

- Structural Studies : The crystal structure of this enzyme has been elucidated, revealing insights into the binding sites and mechanisms involved in the incorporation of amino acids into peptidoglycan .

Pharmaceutical Applications

This compound has potential therapeutic applications due to its involvement in nitrogen metabolism and cellular signaling.

Nutritional Supplementation

- Conditionally Essential Amino Acids : Glutamine, a component of this compound, is considered a conditionally essential amino acid, particularly in situations of stress or injury. Supplementing with dipeptides like Ala-D-Glu can enhance nitrogen balance and promote recovery in clinical settings .

- Parenteral Nutrition : The stability and solubility of dipeptides make them suitable for parenteral nutrition formulations, improving the delivery of amino acids to patients who cannot consume food orally .

Drug Development

- Antibiotic Resistance : Research has indicated that D-amino acids, including those in this compound, can be used to develop new antibiotics that target bacterial cell wall synthesis without affecting mammalian cells. This selectivity is crucial for minimizing side effects .

Agricultural Applications

This compound has been explored for its potential use in agricultural biotechnology.

Plant Growth Promotion

- Fertilizers : Incorporating amino acids into fertilizers can enhance nutrient uptake and improve plant growth. Research indicates that dipeptides may stimulate root development and increase resistance to environmental stressors .

Biopesticides

- Microbial Control : The unique properties of this compound can be harnessed to develop biopesticides that target specific pathogens while being safe for beneficial microorganisms .

Case Studies and Data Tables

Propriétés

Numéro CAS |

16809-27-1 |

|---|---|

Formule moléculaire |

C8H14N2O5 |

Poids moléculaire |

218.21 g/mol |

Nom IUPAC |

(2R)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5+/m0/s1 |

Clé InChI |

VYZAGTDAHUIRQA-CRCLSJGQSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)N |

SMILES isomérique |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)N |

SMILES canonique |

CC(C(=O)NC(CCC(=O)O)C(=O)O)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.